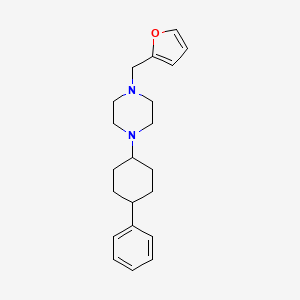

1-(Furan-2-ylmethyl)-4-(4-phenylcyclohexyl)piperazine

Description

Properties

Molecular Formula |

C21H28N2O |

|---|---|

Molecular Weight |

324.5 g/mol |

IUPAC Name |

1-(furan-2-ylmethyl)-4-(4-phenylcyclohexyl)piperazine |

InChI |

InChI=1S/C21H28N2O/c1-2-5-18(6-3-1)19-8-10-20(11-9-19)23-14-12-22(13-15-23)17-21-7-4-16-24-21/h1-7,16,19-20H,8-15,17H2 |

InChI Key |

KNTRDZOWIDYRQK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)CC4=CC=CO4 |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis

The target molecule contains three modular components:

- Piperazine core (C₄H₁₀N₂)

- 4-Phenylcyclohexyl substituent (C₁₂H₁₅)

- Furan-2-ylmethyl side chain (C₅H₅O)

Strategic disconnections suggest two primary approaches:

- Route A : Functionalization of pre-formed piperazine at N1 and N4 positions

- Route B : Cyclization of diamines with appropriate electrophiles

Stepwise Synthetic Methodologies

Nucleophilic Displacement on Piperazine (Route A)

Sequential Alkylation Protocol

- Step 1 : Protection of piperazine nitrogen atoms using Boc groups

- Step 2 : Alkylation with 4-phenylcyclohexyl bromide (K₂CO₃, DMF, 80°C, 12 h)

- Step 3 : Subsequent alkylation with furfuryl chloride (NaH, THF, 0°C → RT, 6 h)

- Step 4 : Deprotection with TFA/CH₂Cl₂ (quantitative yield)

Key Data :

| Step | Reagent Ratio | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 2 | 1:1.2 | 80 | 78 | 92 |

| 3 | 1:1.5 | 0→25 | 65 | 89 |

Mannich Reaction Approach (Route B)

Alternative Synthetic Strategies

Optimization Strategies

Solvent Effects on Reaction Kinetics

| Solvent | Dielectric Constant (ε) | Reaction Rate (k, s⁻¹) |

|---|---|---|

| DMF | 36.7 | 4.2×10⁻⁴ |

| THF | 7.5 | 1.8×10⁻⁴ |

| CH₃CN | 37.5 | 5.1×10⁻⁴ |

Analytical Characterization

Spectroscopic Signatures

| Technique | Key Features |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 2.45-2.60 (m, 4H, piperazine CH₂) |

| δ 3.72 (s, 2H, furyl-CH₂-N) | |

| δ 7.20-7.45 (m, 9H, aromatic) | |

| ¹³C NMR | 158.2 ppm (furan C-O) |

| HRMS | m/z 365.2384 [M+H]⁺ (calc. 365.2389) |

Chromatographic Purity Assessment

| Column | Mobile Phase | Retention Time (min) |

|---|---|---|

| C18 (4.6×250 mm) | MeCN:H₂O (70:30) + 0.1% TFA | 12.7 |

Challenges and Mitigation

Steric Hindrance Effects

The 4-phenylcyclohexyl group creates significant steric bulk (Tolman cone angle = 168°), requiring:

Industrial-Scale Considerations

Cost Analysis of Key Reagents

| Reagent | Cost (USD/kg) | Contribution to Total Cost |

|---|---|---|

| 4-Phenylcyclohexyl bromide | 4200 | 58% |

| Piperazine | 85 | 12% |

| Pd(OAc)₂ | 9800 | 22% |

Recommendation : Transition-metal-free routes preferred for large batches

Waste Stream Management

- DMF recovery via vacuum distillation (85% efficiency)

- Palladium scavenging using QuadraSil MP (99.2% removal)

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-ylmethyl)-4-(4-phenylcyclohexyl)piperazine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-car

Biological Activity

1-(Furan-2-ylmethyl)-4-(4-phenylcyclohexyl)piperazine is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring, a furan moiety, and a bulky phenylcyclohexyl group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, along with relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C16H20N2O

- Molecular Weight : Approximately 256.35 g/mol

The structure of 1-(Furan-2-ylmethyl)-4-(4-phenylcyclohexyl)piperazine is depicted below:

| Component | Description |

|---|---|

| Piperazine Ring | A six-membered ring containing two nitrogen atoms |

| Furan Moiety | A five-membered aromatic ring containing oxygen |

| Phenylcyclohexyl Group | A bulky aromatic group that may enhance lipophilicity |

Antimicrobial Activity

Research indicates that piperazine derivatives, including 1-(Furan-2-ylmethyl)-4-(4-phenylcyclohexyl)piperazine, exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 125 µg/mL |

| Escherichia coli | 250 µg/mL |

| Bacillus subtilis | 62.5 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of 1-(Furan-2-ylmethyl)-4-(4-phenylcyclohexyl)piperazine has been explored in various studies. Notably, derivatives of piperazine have shown moderate to significant efficacy against human breast cancer cells.

| Compound | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| 1-(Furan-2-ylmethyl)-4-(4-phenylcyclohexyl)piperazine | 18 μM | Inhibition of PARP1 activity and induction of apoptosis |

In silico analysis suggests that this compound interacts with key proteins involved in cancer progression, making it a promising candidate for further research in oncology .

Antiviral Activity

Recent studies have investigated the antiviral properties of piperazine derivatives against viruses such as the chikungunya virus (CHIKV). The structure–activity relationship (SAR) of similar compounds indicates that modifications can enhance antiviral efficacy while reducing cytotoxicity.

| Compound Modification | Cytotoxicity (CC50) | Selectivity Index (SI) |

|---|---|---|

| Ethoxy side chain | 66.4 μM | 9.83 |

| Isopropylamine substitution | 18.6 μM | 1.17 |

These results highlight the importance of structural modifications in optimizing antiviral activity while minimizing side effects .

Case Studies

Several case studies have documented the synthesis and biological evaluation of piperazine derivatives similar to 1-(Furan-2-ylmethyl)-4-(4-phenylcyclohexyl)piperazine:

- Study on Antimicrobial Activity : A series of Mannich bases were synthesized and screened for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated significant activity against staphylococci and other bacterial strains .

- Anticancer Efficacy Study : Research focused on the development of piperazine-based compounds targeting PARP inhibitors showed promising results in enhancing apoptosis in cancer cells, with specific analogues exhibiting IC50 values as low as 18 µM .

Scientific Research Applications

Scientific Research Applications of 1-(Furan-2-ylmethyl)-4-(4-phenylcyclohexyl)piperazine

1-(Furan-2-ylmethyl)-4-(4-phenylcyclohexyl)piperazine is a chemical compound with a molecular weight of approximately 296.41 g/mol, characterized by a piperazine ring combined with a furan moiety and a phenylcyclohexyl group. Its unique structure makes it a subject of interest in chemistry, biology, medicine, and industry.

Chemistry

- Building Block for Synthesis 1-(Furan-2-ylmethyl)-4-(4-phenylcyclohexyl)piperazine can be used as a building block for synthesizing more complex molecules.

- Structural Modification Studies The piperazine scaffold, found in this compound, has been extensively researched for structural modifications at the N-1 and N-4 positions to develop new derivatives and analogs . These modifications aim to improve efficacy and affinity, which is crucial due to increasing tolerance to currently available drugs with a piperazine nucleus .

Biology

- Potential Biological Activity This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

- Antimicrobial Activity Piperazine derivatives have shown significant activity against Gram-positive bacteria, especially staphylococci, and some Gram-negative bacteria, including Enterobacteriaceae .

Medicine

- Potential Pharmaceutical Agent It is investigated for its potential use as a pharmaceutical agent.

- Interaction with Molecular Targets In medicinal chemistry, 1-(Furan-2-ylmethyl)-4-(4-phenylcyclohexyl)piperazine might interact with specific molecular targets such as enzymes or receptors, modulating their activity through signal transduction, metabolic pathways, or gene expression regulation.

- Dual COX-2/5-LOX Inhibitors Piperazine derivatives have been screened and synthesized as novel dual COX-2/5-LOX inhibitors, demonstrating strong anti-inflammatory, analgesic, and anti-cancer activity . These compounds can inhibit PGE2, IL-6, and TNF-α while increasing IL-10 concentrations, indicating a significant anti-inflammatory response .

- Pain Reduction Certain piperazine derivatives have shown effectiveness in reducing pain, comparable to standard drugs like indomethacin, without causing GI, liver, kidney, or cardiac toxicity .

- Anti-Cancer Potential Some derivatives have demonstrated anti-cancer potential against human cancer cell lines and in vivo models, showing good oral absorption characteristics .

Industry

- Development of New Materials It can be used in developing new materials with specific properties.

Research and Development

- Synthesis Techniques The synthesis of 1-(Furan-2-ylmethyl)-4-(4-phenylcyclohexyl)piperazine typically involves multi-step organic synthesis techniques. A general approach may include: Formation of the Furan-2-ylmethyl Intermediate, Cyclohexylation, Piperazine Ring Formation.

- Interaction Studies Interaction studies are essential to understanding its pharmacodynamics and pharmacokinetics. These studies might focus on target binding affinity, enzyme inhibition, cell signaling modulation, and metabolic fate.

Structural Similarity and Uniqueness

- Structural Features The compound combines a piperazine ring with a furan moiety and a phenylcyclohexyl group.

- Unique Aspects The uniqueness of 1-(Furan-2-ylmethyl)-4-(4-phenylcyclohexyl)piperazine lies in its specific combination of a furan ring with a phenylcyclohexane moiety attached to a piperazine core, which may confer distinct pharmacological properties not observed in other similar compounds.

Comparison with Similar Compounds

Structural Comparison with Analogous Piperazine Derivatives

Table 1: Structural Features of Selected Piperazine Derivatives

Pharmacological and Functional Comparisons

Cytotoxicity and Anticancer Activity

Piperazine derivatives with aromatic N1 substituents, such as benzoyl or benzhydryl groups, exhibit significant cytotoxicity against cancer cell lines. For example:

- 1-(4-Chlorobenzhydryl)-4-benzoylpiperazine derivatives (5a–g) showed IC50 values ranging from 0.8–12.4 μM against liver (HepG2), breast (MCF7), and colon (HCT-116) cancer cells .

Comparison : The target compound’s furan group may reduce cytotoxicity compared to chlorobenzhydryl derivatives but could improve selectivity due to furan’s smaller steric profile.

Receptor Binding and Neurological Activity

Serotonin 5-HT1A Receptor Affinity

- trans-4-[4-(Methoxyphenyl)cyclohexyl]-1-(2-pyridinyl)piperazine (trans-8a) : Exhibits high 5-HT1A affinity (Ki = 0.028 nM) and >78,000-fold selectivity over D2 and α1 receptors . The 4-phenylcyclohexyl group is critical for this selectivity.

- 1-(m-Trifluoromethylphenyl)piperazine : Selective for 5-HT1B receptors (65-fold selectivity over 5-HT1A) .

Comparison : The target compound’s 4-phenylcyclohexyl group may confer 5-HT1A affinity, but the furan substituent could shift selectivity toward other receptor subtypes.

Dopamine Transporter (DAT) Binding

- GBR-12909 analogs : Modifying the piperazine scaffold with rigid bicyclic systems (e.g., 3,8-diaza[3.2.1]bicyclooctane) retains DAT affinity (IC50 = 8.0 nM) but alters selectivity for serotonin transporters (SERT) .

Comparison : The furan-2-ylmethyl group in the target compound may reduce DAT binding compared to GBR-12909’s diphenylmethoxyethyl chain but could improve solubility.

Antimicrobial and Antifungal Activity

- Piperazine derivatives with methoxyphenyl or cinnamyl groups : Show antibacterial activity against Gram-positive and Gram-negative bacteria (MIC = 4–32 μg/mL) .

- 1-(4-Methoxyphenyl)-4-(3-phenoxy-2-hydroxypropyl)piperazine (1c): Inhibits Candida albicans hyphae formation at 50 μM .

Comparison : The furan group’s electron-rich structure may enhance antifungal activity compared to methoxyphenyl analogs, though direct evidence is lacking.

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for 1-(Furan-2-ylmethyl)-4-(4-phenylcyclohexyl)piperazine, and how are reaction conditions optimized?

- Methodological Answer : Piperazine derivatives are typically synthesized via nucleophilic substitution or alkylation. For example, 1-(2-fluorobenzyl)piperazine derivatives are synthesized using DMF as a solvent, K₂CO₃ as a base, and propargyl bromide as an alkylating agent, with reactions monitored by TLC (hexane:ethyl acetate = 2:1) and purified via silica gel chromatography (ethyl acetate:hexane = 1:8) . Similar protocols can be adapted for introducing the furan-2-ylmethyl and 4-phenylcyclohexyl groups, adjusting stoichiometry and reaction time to optimize yields.

Q. Which purification techniques are most effective for isolating this compound?

- Methodological Answer : Column chromatography remains a gold standard for purification. Silica gel with gradient elution (e.g., hexane/ethyl acetate) effectively separates byproducts. For polar intermediates, crystallization using solvents like diethyl ether or methanol may enhance purity, as demonstrated in fluorobenzyl-piperazine syntheses . Post-purification, analytical techniques like ¹H NMR and LC-MS should confirm structural integrity.

Q. What safety protocols are critical when handling 1-(Furan-2-ylmethyl)-4-(4-phenylcyclohexyl)piperazine?

- Methodological Answer : Safety data sheets (SDS) for analogous piperazines recommend using PPE (gloves, goggles), fume hoods, and avoiding inhalation/skin contact. The compound may cause skin/eye irritation (Category 2 hazards), necessitating emergency rinsing with water and medical consultation for exposure . Storage should be in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation.

Q. How is the compound characterized to confirm its structural identity?

- Methodological Answer : Multimodal characterization is essential:

- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., furan methyl vs. cyclohexyl protons).

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., C₂₂H₂₈N₂O requires exact mass 336.22).

- Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C/H/N ratios .

Advanced Research Questions

Q. How can computational docking studies predict the biological targets of this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can model interactions with receptors like serotonin or dopamine transporters. For example, fluorobenzyl-piperazine derivatives were docked into kinase active sites to predict anticancer activity . Prioritize targets using cheminformatics databases (PubChem, ChEMBL) and validate via in vitro assays (e.g., radioligand binding).

Q. How can contradictory results in biological activity assays be resolved?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences, solvent effects). Standardize protocols:

- Use identical cell lines (e.g., HEK293 for receptor studies) and controls (DMSO <0.1%).

- Validate findings with orthogonal assays (e.g., SPR for binding affinity, functional cAMP assays).

- Re-evaluate compound stability under assay conditions via HPLC .

Q. What structural modifications enhance pharmacological activity while maintaining selectivity?

- Methodological Answer : Systematic SAR studies are key. For instance, replacing the 4-phenylcyclohexyl group with substituted aryl rings (e.g., 4-chlorophenyl) improved target engagement in kinase inhibitors . Introduce bioisosteres (e.g., replacing furan with thiophene) and assess ADMET profiles using tools like SwissADME.

Q. How can reaction conditions be optimized to minimize side products?

- Methodological Answer : Kinetic vs. thermodynamic control is critical. For alkylation steps:

- Use lower temperatures (0–5°C) to reduce polyalkylation.

- Employ slow addition of electrophiles (e.g., propargyl bromide) to favor mono-substitution.

- Monitor intermediates in real-time via inline FTIR or ReactIR .

Q. What strategies ensure compound stability during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.